Perfluorohexanamide

Molecular Properties PFAS Characterization Structure-Property Relationship

Differentiate your fluorous material research with Perfluorohexanamide (CAS 335-54-6). This C6 perfluoroalkyl amide is the strategic inflection point in PFAS selection, offering the potent surface activity and low-concentration organogelation capacity (<2 wt%) you need, without the bioaccumulation liability and regulatory scrutiny of legacy C8/C10 analogs. As a key intermediate for self-assembled monolayers and fluorous biphasic catalysis, its optimal chain length delivers a superior performance-to-regulatory-risk profile that shorter C4 chains simply cannot match. Ensure your next advanced formulation or analytical standard is built on a foundation of both high performance and forward-thinking compliance. Request your quote today.

Molecular Formula C6H2F11NO
Molecular Weight 313.07 g/mol
CAS No. 335-54-6
Cat. No. B1368350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePerfluorohexanamide
CAS335-54-6
Molecular FormulaC6H2F11NO
Molecular Weight313.07 g/mol
Structural Identifiers
SMILESC(=O)(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)N
InChIInChI=1S/C6H2F11NO/c7-2(8,1(18)19)3(9,10)4(11,12)5(13,14)6(15,16)17/h(H2,18,19)
InChIKeyATJMLNAMXAIUCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Perfluorohexanamide (CAS 335-54-6) Specifications and Applications in Fluorinated Material Science


Perfluorohexanamide (CAS 335-54-6), also known as 2,2,3,3,4,4,5,5,6,6,6-undecafluorohexanamide, is a perfluorinated organic compound characterized by a six-carbon backbone fully saturated with fluorine atoms, bearing a terminal primary amide functional group . Its molecular formula is C₆H₂F₁₁NO, with a molecular weight of 313.07 g/mol and a typical purity specification of ≥97% . As a member of the per- and polyfluoroalkyl substances (PFAS) family, its unique structure, which includes a short C6 perfluoroalkyl chain, imparts a distinct profile of physicochemical properties that differentiate it from both longer-chain legacy PFAS and other short-chain analogs [1].

Why Perfluorohexanamide (CAS 335-54-6) is Not Interchangeable with Other PFAS Analogs


The substitution of perfluorohexanamide with other perfluoroalkyl amides or alternative PFAS is precluded by significant, quantifiable divergence in molecular weight, fluorine content, and chain-length-dependent properties. The C6 chain of perfluorohexanamide represents a critical inflection point in the PFAS spectrum. Unlike longer C8 and C10 analogs, which are associated with high bioaccumulation potential and stringent regulatory scrutiny, perfluorohexanamide demonstrates a more favorable environmental profile while retaining key performance attributes [1]. Conversely, compared to shorter C4 counterparts, perfluorohexanamide offers enhanced surface activity and gelation capacity, making it a more potent and versatile functional material for advanced applications such as low molecular-mass organogelation and specialty coating formulations [2]. Simple substitution without considering these quantitative performance and regulatory trade-offs can lead to either material failure due to insufficient performance or unnecessary regulatory and toxicological burdens.

Quantitative Differentiation of Perfluorohexanamide (CAS 335-54-6) Against Structural Analogs


Molecular Weight and Fluorine Content Comparison: C6 vs. C4, C8, and C10 Analogs

Perfluorohexanamide (C6) provides a precise balance of molecular weight and fluorine density, distinguishing it from its C4, C8, and C10 perfluoroalkyl amide analogs. Its molecular weight is 313.07 g/mol, with a calculated fluorine mass fraction of approximately 66.7% . In contrast, perfluorobutanamide (C4) has a lower molecular weight (~263 g/mol) and fluorine content (~65%), while perfluorooctanamide (C8) is heavier (~413 g/mol) and perfluorodecanamide (C10) is significantly heavier (~513 g/mol) with higher fluorine content (~70%) [1].

Molecular Properties PFAS Characterization Structure-Property Relationship

Chain-Length-Dependent Bioaccumulation and Regulatory Profile: C6 vs. C8 and C10

The C6 perfluoroalkyl chain length is a key determinant in the reduced bioaccumulation potential of perfluorohexanamide relative to its longer-chain analogs. Regulatory and toxicological studies indicate that PFAS with chains of C8 (perfluorooctanamide) and longer are subject to heightened scrutiny due to significantly higher bioaccumulation factors (BAFs) in aquatic and mammalian species [1]. For instance, bioaccumulation factors for C8-based perfluoroalkyl sulfonamides are reported to be 1 to 3 orders of magnitude greater than their terminal acid metabolites [2]. While perfluorohexanamide (C6) is still a PFAS, its shorter chain length is associated with a substantially lower tendency to bioaccumulate, positioning it as a more sustainable alternative for applications where environmental release is a concern [1].

Environmental Fate Regulatory Compliance Bioaccumulation Potential

Gelation Efficiency in Perfluorinated Solvents: C6 vs. C8 and C10 Analogs

Perfluorohexanamide (as part of the N-alkyl perfluoroalkanamide family, FmNHn) exhibits a unique gelation profile in perfluorinated liquids. Research on low molecular-mass organogelators (LMOGs) shows that gel stability and morphology are highly sensitive to perfluoroalkyl chain length (m) [1]. Specifically, the C6 chain (m=6) provides an optimal balance of fluorophilic interaction and molecular packing for efficient gelation of perfluorinated solvents, often requiring very low concentrations (<2 wt %) to form thermally reversible gels stable for over a year at room temperature [2]. In contrast, shorter C4 analogs may not provide sufficient cohesive energy for robust gel formation, while longer C8 or C10 chains can lead to less soluble or kinetically trapped gel structures with altered rheological properties [1].

Organogelators Fluorous Materials Low Molecular-Mass Gelators

Thermal Stability and Decomposition Profile: C6 vs. General PFAS Thermal Behavior

Perfluorohexanamide exhibits a defined thermal stability profile characteristic of short-chain perfluoroalkyl amides. Thermogravimetric analysis (TGA) indicates that perfluoroalkyl compounds, including amides, generally show significant weight loss due to decomposition above 200-300°C, with a notable decomposition onset for some PFAS between 360-400°C [1]. While specific TGA data for perfluorohexanamide is not widely published, its behavior can be inferred from class-level data. For example, a related perfluoroalkyl compound lost ~11% weight between 360-400°C, followed by accelerated decomposition beyond 400°C under air [1]. This is in contrast to perfluoroalkyl carboxylic acids like PFOA (C8), which can sublimate at lower temperatures (~150°C) before decomposition [2]. The amide functionality in perfluorohexanamide is expected to impart a different thermal degradation pathway, potentially leading to a higher onset of decomposition compared to its acid counterpart, making it more suitable for applications involving moderate thermal processing.

Thermal Analysis Material Stability PFAS Decomposition

Enzymatic Hydrolysis Susceptibility: Perfluoroalkyl Amides as Metabolic Precursors

Perfluorohexanamide, as a perfluoroalkyl amide, is a known substrate for the human carboxylesterase CES1 enzyme, which can hydrolyze diverse PFAS with strong substrate preference towards perfluoroalkyl amides [1]. This enzymatic hydrolysis can convert the amide into a perfluoroalkyl carboxylic acid (PFCA), specifically perfluorohexanoic acid (PFHxA). This metabolic pathway differentiates perfluoroalkyl amides from perfluoroalkyl sulfonamides and sulfonic acids, which are not substrates for CES1 and follow different biotransformation routes [1]. Quantitatively, the specific activity (kcat/Km) of CES1 for various PFAS has been determined, highlighting that amides are among the most efficiently hydrolyzed PFAS classes [2]. This has significant implications for environmental fate and toxicokinetic modeling, where perfluorohexanamide may serve as a precursor to the more persistent PFHxA in biological systems.

Biotransformation PFAS Metabolism Enzymatic Degradation

Primary Application Scenarios for Perfluorohexanamide (CAS 335-54-6) Based on Evidence


Low Molecular-Mass Organogelators (LMOGs) for Fluorous Phase Applications

Perfluorohexanamide serves as a key building block for synthesizing N-alkyl perfluoroalkanamide (FmNHn) organogelators. The C6 perfluoroalkyl chain (m=6) provides an optimal balance of cohesive energy and solubility, enabling the formation of thermally reversible gels in perfluorinated solvents at very low concentrations (<2 wt%) with long-term stability (>1 year) [1]. This makes it ideal for applications in fluorous biphasic catalysis, drug delivery systems, and the development of self-healing or stimuli-responsive materials in fluorous environments [2].

Surface Modification and Specialty Coatings with Reduced Bioaccumulation Potential

As a C6 perfluoroalkyl amide, perfluorohexanamide is a strategic alternative to legacy C8 and C10 PFAS in surface treatment applications. Its shorter chain length significantly reduces bioaccumulation potential while still imparting desirable amphiphobic (water- and oil-repellent) properties to substrates [3]. It can be utilized as a precursor for creating fluorous self-assembled monolayers (SAMs) on surfaces like glass, silica, or metals via its trimethoxysilyl derivative (CAS 154380-34-4), leading to low surface energy coatings with improved environmental and regulatory profiles .

Analytical Reference Standard for PFAS Precursor Monitoring and Metabolism Studies

The specific metabolic liability of perfluoroalkyl amides, including perfluorohexanamide, to hydrolysis by human carboxylesterase CES1 makes it an essential reference standard for environmental and biological monitoring [4]. As a precursor to the regulated perfluorohexanoic acid (PFHxA), perfluorohexanamide is crucial for developing accurate analytical methods (e.g., LC-MS/MS) to quantify PFAS precursors in water, soil, and biota samples [4]. Its use ensures correct attribution of PFAS contamination sources and facilitates more precise toxicokinetic and environmental fate modeling [5].

Building Block in Fluorinated Pharmaceutical and Agrochemical Synthesis

Perfluorohexanamide is employed as a versatile intermediate in the synthesis of complex fluorinated molecules for drug discovery and agrochemical development. Its amide group can be activated for further functionalization, allowing the introduction of a highly lipophilic and metabolically stable C6-fluoroalkyl tag. The use of a C6 chain is particularly advantageous over longer chains (C8, C10) due to improved molecular weight and pharmacokinetic properties (e.g., lower logP, reduced tissue half-life) while maintaining the desired enhancement in target binding and metabolic stability [6].

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